7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine is a heterocyclic compound that belongs to the class of pyrazolopyridazines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dimethylpyrazole with 3,4-dimethoxybenzyl chloride in the presence of a base such as potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions, using larger reaction vessels, and ensuring proper purification techniques to obtain the desired product in high yield and purity.
Chemical Reactions Analysis
Types of Reactions
7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce any double bonds or other reducible groups.
Substitution: Nucleophilic substitution reactions can be performed using reagents like sodium hydride and alkyl halides to introduce different substituents on the pyrazolopyridazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.
Substitution: Sodium hydride in DMF with alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups onto the pyrazolopyridazine ring.
Scientific Research Applications
7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory, anticancer, and antimicrobial properties.
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and dye-sensitized solar cells (DSSCs).
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds with potential biological activities.
Mechanism of Action
The mechanism of action of 7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine involves its interaction with specific molecular targets and pathways. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine: Known for its applications in organic electronics and as a building block for functional materials.
1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar core structure and are studied for their diverse biological activities.
Uniqueness
7-(3,4-Dimethoxybenzyl)-3,4-dimethyl-1H-pyrazolo[3,4-d]pyridazine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 3,4-dimethoxybenzyl group enhances its potential interactions with biological targets, making it a valuable compound for drug discovery and development.
Properties
CAS No. |
63195-24-4 |
---|---|
Molecular Formula |
C16H18N4O2 |
Molecular Weight |
298.34 g/mol |
IUPAC Name |
7-[(3,4-dimethoxyphenyl)methyl]-3,4-dimethyl-2H-pyrazolo[3,4-d]pyridazine |
InChI |
InChI=1S/C16H18N4O2/c1-9-15-10(2)18-20-16(15)12(19-17-9)7-11-5-6-13(21-3)14(8-11)22-4/h5-6,8H,7H2,1-4H3,(H,18,20) |
InChI Key |
BTPKICQEFQUHSK-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C2C(=NN=C(C2=NN1)CC3=CC(=C(C=C3)OC)OC)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.